2-(4-bromophenoxy)-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENOXY)-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a combination of bromine, chlorine, fluorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: 4-bromophenol is then reacted with 2-chloro-4-fluorobenzyl chloride in the presence of a base to form 2-(4-bromophenoxy)-2-chloro-4-fluorobenzene.
Amidation: The final step involves the reaction of 2-(4-bromophenoxy)-2-chloro-4-fluorobenzene with 2-aminopyridine and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(4-BROMOPHENOXY)-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Chemical Research: Use as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the pyridine ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(4-CHLOROPHENOXY)-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE: Substitutes bromine with chlorine, potentially altering its chemical properties.
2-(4-FLUOROPHENOXY)-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE: Substitutes bromine with fluorine, which may influence its electronic properties.
Uniqueness
The combination of bromine, chlorine, and fluorine atoms in 2-(4-BROMOPHENOXY)-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE provides a unique set of chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H15BrClFN2O2 |
---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H15BrClFN2O2/c21-15-5-8-17(9-6-15)27-13-20(26)25(19-3-1-2-10-24-19)12-14-4-7-16(23)11-18(14)22/h1-11H,12-13H2 |
InChI Key |
IMTQQRVBVWHUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=C(C=C(C=C2)F)Cl)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.